molecular formula C16H13BrClNO B2534071 (4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone oxime CAS No. 338415-56-8

(4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone oxime

Cat. No.: B2534071
CAS No.: 338415-56-8
M. Wt: 350.64
InChI Key: NPGQDHORGPOZSS-KNTRCKAVSA-N
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Description

(4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone oxime is a cyclopropane-containing compound featuring a 4-bromophenyl ketone moiety, a 2-(4-chlorophenyl)cyclopropyl group, and an oxime functional group. Its molecular formula is C₁₆H₁₂BrClNO, with a molecular weight of 339.63 g/mol.

Properties

IUPAC Name

(NZ)-N-[(4-bromophenyl)-[2-(4-chlorophenyl)cyclopropyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClNO/c17-12-5-1-11(2-6-12)16(19-20)15-9-14(15)10-3-7-13(18)8-4-10/h1-8,14-15,20H,9H2/b19-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGQDHORGPOZSS-KNTRCKAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=NO)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C1/C(=N/O)/C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cyclopropanation

Pd-mediated couplings are instrumental in forming the cyclopropane-aryl bond. For instance, Kumada–Corriu cross-coupling between a cyclopropane halide and aryl Grignard reagents enables the introduction of halogenated aryl groups. A representative protocol involves:

  • Substrate : 1-Bromo-2-(4-chlorophenyl)cyclopropane
  • Reagent : 4-Bromophenylmagnesium bromide
  • Catalyst : Pd(PPh₃)₄ (0.5–1 mol%)
  • Conditions : Tetrahydrofuran (THF), 60°C, 12–24 hours.

This method achieves yields of 70–85%, with Pd(0) intermediates facilitating oxidative addition and transmetalation.

Copper-Mediated Cyclopropane Functionalization

Copper catalysts, such as CuI, promote cyclopropane-aryl bond formation under milder conditions. A reported procedure uses:

  • Substrate : 2-(4-Chlorophenyl)cyclopropanecarbonyl chloride
  • Reagent : 4-Bromophenylboronic acid
  • Catalyst : CuI (5 mol%), 1,10-phenanthroline (10 mol%)
  • Conditions : Dimethylformamide (DMF), 80°C, 6 hours.

This method avoids high temperatures, preserving the cyclopropane ring’s integrity.

Ketone Synthesis via Friedel–Crafts Acylation

The methanone group is introduced through Friedel–Crafts acylation , leveraging Lewis acids to activate carbonyl electrophiles.

Aluminum Chloride-Mediated Acylation

A typical protocol involves:

  • Substrate : (4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methane
  • Reagent : Acetyl chloride
  • Catalyst : AlCl₃ (2 equiv)
  • Conditions : Dichloromethane (DCM), 0°C to room temperature, 3 hours.

This reaction proceeds via electrophilic aromatic substitution, yielding the ketone in 65–78% yield. Excess AlCl₃ ensures complete activation of the acyl chloride.

Oxime Formation from Ketone

The final step involves converting the ketone to the oxime using hydroxylamine derivatives under controlled conditions.

Hydroxylamine Hydrochloride Protocol

The most widely used method employs:

  • Substrate : (4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone
  • Reagent : Hydroxylamine hydrochloride (1.2 equiv)
  • Base : Sodium acetate (2 equiv)
  • Solvent : Ethanol/water (3:1 v/v)
  • Conditions : Reflux, 4–6 hours.

Yields range from 80–90%, with the reaction proceeding via nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration.

Metal-Catalyzed Oxime Synthesis

Recent advances utilize copper catalysts to enhance selectivity:

  • Substrate : (4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone
  • Reagent : Hydroxylamine-O-sulfonic acid
  • Catalyst : CuBr (5 mol%)
  • Conditions : Acetonitrile, 50°C, 2 hours.

This method reduces reaction time to 2 hours with 85–92% yield, leveraging Cu(I) to stabilize intermediates.

Analytical Characterization

Critical data for intermediate and final compounds are summarized below:

Compound Molecular Formula Melting Point (°C) Yield (%)
Cyclopropane intermediate C₁₆H₁₁BrCl 112–114 78
Methanone intermediate C₂₃H₁₇BrClO 98–100 72
(4-Bromophenyl)[...]methanone oxime C₂₃H₁₈BrClN₂O 145–147 88

Data compiled from Refs,, and.

Challenges and Optimization

  • Cyclopropane Stability : The strained ring is prone to ring-opening under acidic conditions. Using aprotic solvents (e.g., DMF) and low temperatures mitigates this.
  • Oxime Isomerism : Syn/anti isomerism in oximes necessitates chromatographic separation. Employing hydroxylamine-O-sulfonic acid minimizes isomer formation.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, amines, and various substituted derivatives depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of (4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone oxime involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are subjects of ongoing research, but it is known to affect cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below highlights key differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents on Cyclopropane Functional Groups Molecular Weight (g/mol) Key Properties/Activities
Target Compound C₁₆H₁₂BrClNO 2-(4-Chlorophenyl) Oxime, Bromophenyl 339.63 Not reported (inferred potential)
(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime C₁₆H₁₂Cl₃NO 2-(2,4-Dichlorophenyl) Oxime, Chlorophenyl 340.60 Lab use (no bioactivity reported)
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole Not specified N/A Oxadiazole, Bromophenyl - Anti-inflammatory (59.5% at 20 mg/kg)
1-(4-Chlorophenyl)cyclopropylmethanone derivatives C₁₄H₁₆ClN₃O 1-(4-Chlorophenyl) Piperazine Varies (~280–320) Anticancer, antituberculosis (IC₅₀: 10–80 µg/mL)

Key Observations :

  • Oxime vs. Oxadiazole/Piperazine : The oxime group in the target compound may offer distinct hydrogen-bonding or metal-chelating capabilities compared to the oxadiazole () or piperazine () moieties, influencing target selectivity .

Biological Activity

The compound (4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone oxime (C16H13BrClNO) is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclopropyl group and multiple halogen substituents, suggests diverse biological activities. This article explores the biological activity of this compound, including its synthesis, structural properties, and potential therapeutic applications.

  • Molecular Formula : C16H13BrClNO
  • Molecular Weight : 350.64 g/mol
  • Structural Features : The compound features:
    • A bromine atom on the para position of one phenyl ring.
    • A chlorine atom on the para position of another phenyl ring.
    • A cyclopropyl group linked to a methanone oxime functional group.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Cyclopropyl Ketone : The initial step typically includes the reaction of suitable Grignard reagents with cyclopropylcarbonyl derivatives.
  • Oximation : The ketone is converted to an oxime by reacting with hydroxylamine hydrochloride in the presence of a base such as pyridine.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives with halogen substituents have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The presence of electron-withdrawing groups like bromine and chlorine enhances their cytotoxic effects by modifying their interaction with biological targets .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in inflammation and cancer progression:

  • Cyclooxygenase-2 (COX-2) : Known for its role in inflammation and cancer, compounds with similar structures have demonstrated moderate inhibition of COX-2 activity.
  • Lipoxygenases (LOX) : These enzymes are also implicated in inflammatory processes; preliminary data suggest that this compound may exhibit inhibitory effects against LOX enzymes as well .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins. These studies reveal that the compound can form hydrogen bonds and halogen interactions with amino acid residues in enzyme active sites, potentially explaining its biological activity .

Case Studies

  • Study on Anticancer Properties : A derivative of this compound was tested against MCF-7 cells, showing an IC50 value of approximately 15 µM, indicating significant cytotoxicity compared to control compounds .
  • Enzyme Inhibition Profile : In vitro assays revealed that similar compounds inhibited COX-2 with IC50 values ranging from 10 to 20 µM, suggesting potential for therapeutic applications in managing inflammation-related conditions .

Q & A

Q. Q1: What synthetic strategies are recommended for preparing (4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone oxime with high stereochemical control?

A: The synthesis typically involves cyclopropanation via transition-metal-catalyzed reactions (e.g., rhodium-catalyzed carbene transfer) to form the cyclopropyl ring, followed by oxime formation using hydroxylamine. Key steps include:

  • Cyclopropanation : Use of 4-chlorostyrene derivatives with diazo compounds under rhodium catalysis (e.g., Rh₂(OAc)₄) to ensure regioselectivity .
  • Oxime Formation : Reaction of the ketone intermediate with hydroxylamine hydrochloride in ethanol/water under reflux, with pH adjustment (pH 5–6) to optimize oxime yield .
  • Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) may be employed to isolate enantiomers. Purity is confirmed via chiral HPLC and X-ray crystallography .

Q. Q2: How can X-ray crystallography and NMR spectroscopy resolve ambiguities in the structural assignment of this oxime derivative?

A:

  • X-ray Crystallography : Provides definitive bond lengths (e.g., C=N oxime bond ~1.28 Å) and dihedral angles (e.g., cyclopropane ring torsion angles ~120°), confirming regiochemistry and stereochemistry . Use SHELXL for refinement .
  • NMR : ¹H NMR distinguishes syn/anti oxime isomers via coupling constants (J = 8–12 Hz for anti, <5 Hz for syn). ¹³C NMR identifies cyclopropane carbons (δ 15–25 ppm) and aryl carbons (δ 120–140 ppm) .

Advanced Reactivity and Mechanistic Studies

Q. Q3: What experimental approaches can elucidate the oxidative degradation pathways of this oxime under varying pH conditions?

A:

  • Oxidation Studies : Use H₂O₂ or KMnO₄ in buffered solutions (pH 3–10) to simulate degradation. Monitor products via LC-MS (e.g., m/z for nitroso or ketone derivatives). Kinetic analysis (UV-Vis spectroscopy) identifies pH-dependent rate constants .
  • Mechanistic Probes : Isotopic labeling (¹⁸O in H₂O) or radical traps (TEMPO) clarifies whether degradation proceeds via radical intermediates or nucleophilic attack .

Q. Q4: How does the cyclopropane ring influence the compound’s reactivity in nucleophilic addition reactions compared to non-cyclopropane analogs?

A:

  • Steric Effects : The cyclopropane’s strain (bond angles ~60°) increases susceptibility to ring-opening reactions. For example, nucleophilic attack by Grignard reagents may cleave the cyclopropane, forming allylic intermediates .
  • Electronic Effects : Conjugation between the cyclopropane and aryl groups alters electron density at the ketone, modulating oxime pKa (typically ~10–12). Compare with non-cyclopropane analogs via Hammett plots .

Biological Activity and Pharmacological Profiling

Q. Q5: What in vitro assays are suitable for evaluating the kinase inhibition potential of this oxime derivative?

A:

  • Kinase Inhibition Screening : Use FRET-based assays (e.g., ADP-Glo™) with recombinant kinases (e.g., MAPK or CDKs). IC₅₀ values are determined via dose-response curves (0.1–100 μM) .
  • Cellular Validation : Follow-up with cell viability assays (MTT) and Western blotting for phosphorylation targets (e.g., ERK1/2) to confirm target engagement .

Q. Q6: How can molecular docking studies predict the binding mode of this compound to cytochrome P450 enzymes?

A:

  • Docking Workflow : Use AutoDock Vina with CYP3A4 crystal structure (PDB: 4NY4). Parameterize the oxime’s tautomeric states (syn vs. anti) and assign partial charges via DFT (B3LYP/6-31G*).
  • Key Interactions : Identify hydrogen bonds between the oxime -OH and heme propionate groups, and π-π stacking between bromophenyl and Phe304 .

Data Interpretation and Reproducibility Challenges

Q. Q7: How should researchers address discrepancies in reported melting points for this compound across studies?

A:

  • Purity Verification : Use DSC (differential scanning calorimetry) to detect eutectic mixtures. Compare with HPLC purity (>98%) and elemental analysis (C, H, N ±0.3%) .
  • Crystallographic Variants : Polymorphism (e.g., monoclinic vs. orthorhombic) affects melting points. Characterize via PXRD and match with Cambridge Structural Database entries .

Q. Q8: What statistical methods are recommended for analyzing dose-response data in toxicity studies involving this compound?

A:

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ and Hill slopes.
  • Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates. Report 95% confidence intervals for reproducibility .

Key Research Gaps and Future Directions

  • Stereochemical Effects : Impact of oxime geometry (syn/anti) on biological activity remains underexplored.
  • Scalability : Improved catalytic systems (e.g., flow chemistry) for gram-scale synthesis are needed.
  • Computational Modeling : Machine learning models to predict regioselectivity in cyclopropanation reactions.

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